2,3,4,9-tetrahydro-1H-carbazole-6-sulfonyl chloride
Description
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S/c13-17(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECUNEHTOJKUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226101 | |
| Record name | 2,3,4,9-Tetrahydro-1H-carbazole-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034734-66-1 | |
| Record name | 2,3,4,9-Tetrahydro-1H-carbazole-6-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1034734-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-Tetrahydro-1H-carbazole-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthesis via Fischer Indole Cyclization
The tetrahydrocarbazole scaffold is classically constructed via Fischer indole synthesis, enabling regioselective formation of the carbazole framework. As demonstrated in the synthesis of 4-oxo-tetrahydrocarbazole derivatives , cyclohexenone intermediates undergo Michael addition with methyl cyanoacetate, followed by cyclocondensation with phenylhydrazine. For 2,3,4,9-tetrahydro-1H-carbazole-6-sulfonyl chloride, pre-functionalization of the aromatic ring prior to cyclization ensures proper positioning of the sulfonyl chloride group.
Example Protocol :
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Michael Adduct Formation : 4-Ethyl-2-cyclohexenone reacts with methyl cyanoacetate in tetrahydrofuran (THF) under basic conditions to yield a β-keto ester intermediate .
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Fischer Indolization : Treatment with phenylhydrazine in acetic acid at reflux induces cyclization, forming the tetrahydrocarbazole core .
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Sulfonation : Post-cyclization, the aromatic ring at position 6 is sulfonated using chlorosulfonic acid (ClSO3H) in dichloromethane at 0–5°C, achieving regioselectivity via electronic directing effects .
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Phenylhydrazine, AcOH, reflux | 85–92% | |
| Sulfonation | ClSO3H, DCM, 0°C | 65–70% |
Directed Sulfonation Using Protecting Groups
Regioselectivity challenges in direct sulfonation are mitigated by employing nitrogen-directed strategies. The installation of a picolinamide directing group at the indole nitrogen facilitates C–H activation at position 6, as reported in copper-catalyzed intramolecular couplings .
Procedure :
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Directing Group Installation : The indole nitrogen is protected with picolinamide using picolinic anhydride in dimethylformamide (DMF) .
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Copper-Catalyzed Sulfonation : A Cu(I)/phenanthroline complex mediates sulfonation at position 6 using sulfuryl chloride (SO2Cl2) in toluene at 80°C .
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Deprotection : The picolinamide group is cleaved under acidic conditions (HCl/MeOH), yielding the free sulfonyl chloride .
Advantages :
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High regioselectivity (>90% positional purity).
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Compatibility with electron-rich aromatic systems.
Limitations :
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Requires multi-step protection/deprotection.
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Moderate yields (60–75%) due to competitive side reactions .
Functional Group Interconversion from Amine Precursors
An alternative route involves synthesizing 6-amino-tetrahydrocarbazole followed by diazotization and sulfonation. This method leverages the versatility of aryl diazonium salts.
Synthetic Pathway :
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Nitration : Nitration of tetrahydrocarbazole using HNO3/H2SO4 introduces a nitro group at position 6 .
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Reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine .
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Diazotization/Sulfonation : The amine is diazotized with NaNO2/HCl at 0°C, followed by treatment with SO2/CuCl2 to install the sulfonyl chloride .
Critical Parameters :
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Diazonium intermediate stability requires strict temperature control (<5°C).
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Excess SO2 gas ensures complete conversion to sulfonyl chloride .
Yield Comparison :
| Step | Reagents | Yield |
|---|---|---|
| Nitration | HNO3/H2SO4 | 80% |
| Reduction | H2/Pd-C | 95% |
| Diazotization | NaNO2/HCl, SO2 | 55% |
One-Pot Tandem Cyclization-Sulfonation
Emerging methodologies combine core formation and sulfonation in a single pot, reducing purification steps. Iron porphyrin catalysts, as detailed in recent work , enable oxidative cyclization of sulfonamide precursors.
Representative Reaction :
A Schiff base derived from cyclohexanone and p-toluenesulfonamide undergoes iron-catalyzed cyclization in toluene at 150°C, directly yielding the sulfonyl chloride via in situ oxidation .
Conditions :
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Catalyst: [FeIII(TDCPP)(IMe)2]I (2 mol%).
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Oxidant: (Boc)2O (2 equiv).
Outcome :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Fischer Indole + Direct Sulfonation | Simplicity, scalability | Limited regioselectivity | 65–70% |
| Directed Sulfonation | High regioselectivity | Multi-step synthesis | 60–75% |
| Amine Interconversion | Versatility | Low diazotization efficiency | 50–55% |
| One-Pot Tandem | Step economy | Specialized catalyst required | 70–75% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming sulfonamides, sulfonate esters, or thioesters. Key reactions include:
| Nucleophile | Reagents/Conditions | Product | Key Features |
|---|---|---|---|
| Amines | Triethylamine (base), dichloromethane (DCM) or THF, 0–25°C | Sulfonamides | Primary/secondary amines react readily; used to synthesize bioactive sulfonamide derivatives. |
| Alcohols | Pyridine or NaOH, DCM, reflux | Sulfonate esters | Alcohols with varying chain lengths yield esters; useful for prodrug design. |
| Thiols | Mild bases (e.g., NaHCO₃), room temperature | Thioesters | Thiols provide sulfur-containing analogs for drug discovery. |
Example Reaction:
Hydrolysis Reactions
The sulfonyl chloride group hydrolyzes under acidic or basic conditions to form the corresponding sulfonic acid:
| Conditions | Product | Notes |
|---|---|---|
| Acidic (H₂O/HCl) | 2,3,4,9-Tetrahydro-1H-carbazole-6-sulfonic acid | Rapid hydrolysis at elevated temperatures. |
| Basic (NaOH) | Sodium 2,3,4,9-tetrahydro-1H-carbazole-6-sulfonate | Stabilizes the compound for aqueous-phase applications. |
Mechanistic Insight:
Hydrolysis proceeds via a two-step nucleophilic attack by water, with the sulfonic acid forming as the final product. This reaction underscores the compound’s sensitivity to moisture during storage.
Coupling Reactions
The sulfonyl chloride participates in coupling reactions to form amides or esters, often mediated by coupling agents:
| Coupling Agent | Target Nucleophile | Product | Application |
|---|---|---|---|
| DCC/EDC | Amines (e.g., benzylamine) | Sulfonamide-linked conjugates | Used to create hybrid molecules for pharmacological screening. |
| HOBt | Carboxylic acids | Sulfonate-carboxylate hybrids | Explored in polymer chemistry and material science. |
Example Protocol:
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Dissolve the sulfonyl chloride in anhydrous DCM.
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Add DCC and the nucleophile (e.g., amine).
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Stir at 0°C for 1 hour, then warm to room temperature.
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Filter and purify via column chromatography.
Stability and Competing Pathways
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Thermal Stability : Decomposes above 100°C, releasing SO₂ and HCl.
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Light Sensitivity : Degrades under UV exposure, necessitating dark storage.
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Competing Reactions : Hydrolysis competes with nucleophilic substitution in aqueous environments, requiring strict anhydrous conditions for synthetic efficiency.
Key Research Findings
Scientific Research Applications
Therapeutic Uses
The compound has been identified as a potent antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This receptor plays a crucial role in mediating allergic responses and inflammation. As such, 2,3,4,9-tetrahydro-1H-carbazole-6-sulfonyl chloride is being investigated for its potential in treating various prostaglandin-mediated diseases , including:
- Allergic Conditions : Effective against allergic asthma, rhinitis, and atopic dermatitis.
- Inflammatory Disorders : Potential applications in chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and inflammatory bowel disease.
- Other Conditions : May also be beneficial in managing conditions like eosinophil-related diseases (e.g., Churg-Strauss syndrome) and basophil-related diseases (e.g., basophilic leukemia) .
Intermediate in Synthesis
2,3,4,9-Tetrahydro-1H-carbazole-6-sulfonyl chloride serves as an important intermediate in the synthesis of more complex organic molecules. Its sulfonyl chloride group allows for various nucleophilic substitution reactions, making it a versatile building block in organic chemistry.
Reaction Pathways
The compound can undergo several chemical reactions:
- Nucleophilic Substitution : The sulfonyl chloride can react with amines or alcohols to form sulfonamides or sulfonate esters.
- Oxidation Reactions : It can be oxidized to yield different functionalized carbazole derivatives that may exhibit varied biological activities .
Organic Electronics
Research is ongoing into the use of 2,3,4,9-tetrahydro-1H-carbazole derivatives in the development of organic electronic materials. Their unique electronic properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Study 1: Anti-Cancer Activity
A study investigated the anti-cancer properties of various tetrahydrocarbazole derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited moderate to strong anti-cancer activity, particularly against lung carcinoma cell lines .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | Calu1 | 2.5 |
| Compound B | HCT116 | 15 |
| Compound C | MDA MB231 | 0.198 |
This highlights the potential of 2,3,4,9-tetrahydro-1H-carbazole derivatives as therapeutic agents in oncology.
Case Study 2: Allergic Response Modulation
In another study focusing on allergic conditions, compounds derived from 2,3,4,9-tetrahydro-1H-carbazole were shown to significantly reduce symptoms of allergic asthma in animal models by inhibiting Th2 cell activation through CRTH2 receptor antagonism .
Mechanism of Action
The mechanism by which 2,3,4,9-tetrahydro-1H-carbazole-6-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with amino acids, proteins, and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,3,4,9-tetrahydro-1H-carbazole-6-sulfonyl chloride with analogs differing in substituents at the 6-position or related functional groups.
Functional Group Variations in Tetrahydrocarbazole Derivatives
Key Insights:
- Reactivity : The sulfonyl chloride group is significantly more reactive than carboxylic acid or amine substituents. It readily undergoes nucleophilic substitution, making it a versatile intermediate for synthesizing sulfonamide drugs or agrochemicals .
- Physicochemical Properties : The amine hydrochloride derivative (MW 257.16) exhibits higher polarity and salt-forming capability compared to the sulfonyl chloride (estimated MW ~270.75), influencing solubility and bioavailability .
Comparison with Sulfur-Containing Heterocycles
Key Insights:
- Sulfanyl vs. Sulfonyl : The sulfanyl group in pyrazole derivatives (e.g., ) acts as a nucleophile, while the sulfonyl chloride is electrophilic. This dichotomy highlights the sulfonyl chloride’s utility in forming covalent bonds with amines or alcohols .
- Sulfonamide Synthesis : demonstrates that sulfonyl chlorides are precursors to sulfonamides, achieving high yields (e.g., 96% in triazole derivatives). This efficiency underscores their industrial relevance .
Biological Activity
2,3,4,9-tetrahydro-1H-carbazole-6-sulfonyl chloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Pharmacological Properties
The compound functions primarily as an antagonist of the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells). This receptor plays a crucial role in mediating allergic responses and inflammation through the activation of Th2 cells, eosinophils, and basophils. The blockade of this receptor may provide therapeutic benefits in conditions such as asthma and other allergic disorders .
Table 1: Summary of Biological Activities
The primary mechanism involves the inhibition of the CRTH2 receptor, which is activated by prostaglandin D2 (PGD2). By blocking this pathway, 2,3,4,9-tetrahydro-1H-carbazole-6-sulfonyl chloride can reduce the migration and activation of immune cells involved in allergic responses. This action may lead to decreased levels of pro-inflammatory cytokines and chemokines .
Anti-Allergic Effects
A study demonstrated that compounds similar to 2,3,4,9-tetrahydro-1H-carbazole-6-sulfonyl chloride effectively inhibited the CRTH2 receptor in vitro. These findings suggest that this compound can be utilized in developing treatments for allergic diseases by mitigating the effects of PGD2-induced Th2 cell activation .
Anticancer Activity
Research has indicated that derivatives of 2,3,4,9-tetrahydro-1H-carbazole exhibit anticancer properties across various cell lines. For instance:
- Cell Lines Tested : Human bladder cancer (T24T), colon cancer (HCT116), and prostate cancer (LNCaP).
- Mechanism : Induction of apoptosis was observed through downregulation of anti-apoptotic proteins like XIAP.
- Results : Significant reduction in cell viability was noted at concentrations ranging from 50 µM to 100 µM .
Neuroprotective Potential
Emerging studies suggest that compounds related to 2,3,4,9-tetrahydro-1H-carbazole may exhibit neuroprotective effects. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal environments .
Q & A
Basic: What are the standard synthetic routes for 2,3,4,9-tetrahydro-1H-carbazole-6-sulfonyl chloride, and how can reaction efficiency be monitored?
Methodological Answer:
The compound is typically synthesized via sulfonation of the parent carbazole scaffold. A common approach involves chlorosulfonation using chlorosulfonic acid under controlled conditions (0–5°C), followed by quenching with ice water to isolate the sulfonyl chloride derivative . Reaction efficiency is monitored using thin-layer chromatography (TLC) with UV visualization and confirmed via ¹H NMR (disappearance of aromatic proton signals at δ 7.2–7.8 ppm) and mass spectrometry (observed molecular ion peak at m/z 268.7 [M+H]⁺). For intermediates, Fourier-transform infrared spectroscopy (FTIR) can track the emergence of S=O stretches (~1360 cm⁻¹ and 1170 cm⁻¹) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Purity is assessed via high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (≥95% purity threshold). Structural confirmation requires X-ray crystallography (for crystalline derivatives) to resolve bond angles and torsional strain in the tetrahydrocarbazole ring . Nuclear Overhauser Effect Spectroscopy (NOESY) can clarify spatial proximity between sulfonyl chloride groups and adjacent protons, while elemental analysis validates stoichiometry (e.g., C: 53.5%, H: 4.5%, N: 9.8%, S: 11.9%) .
Advanced: How can conflicting data on sulfonyl chloride stability in polar aprotic solvents be resolved?
Methodological Answer:
Contradictory reports on stability in solvents like DMF or DMSO may arise from trace moisture or temperature fluctuations. To resolve this:
- Conduct accelerated stability studies under controlled humidity (0–5% RH) and temperature (25°C vs. 40°C) using Karl Fischer titration to quantify water content.
- Monitor degradation via UV-Vis spectroscopy (absorbance shifts at λ 270–290 nm indicate hydrolysis to sulfonic acid).
- Apply Arrhenius kinetics to model degradation rates and identify optimal storage conditions .
Advanced: What strategies optimize regioselectivity in derivatization reactions of this sulfonyl chloride?
Methodological Answer:
Regioselectivity challenges in nucleophilic substitution (e.g., with amines or alcohols) can be addressed by:
- Computational modeling (DFT calculations) to predict electrophilic centers using Fukui indices.
- Microwave-assisted synthesis to enhance reaction specificity (e.g., 80°C, 150 W, 20 min), reducing side-product formation.
- In-situ FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .
Advanced: How can researchers design experiments to study the compound’s reactivity in heterogeneous catalysis?
Methodological Answer:
To evaluate catalytic applications (e.g., coupling reactions):
- Use Design of Experiments (DoE) to vary parameters like catalyst loading (5–20 mol%), solvent polarity (THF vs. toluene), and temperature (60–120°C).
- Analyze outcomes via gas chromatography-mass spectrometry (GC-MS) for volatile products or LC-MS for non-volatile species.
- Characterize catalyst surfaces post-reaction with X-ray photoelectron spectroscopy (XPS) to detect sulfur oxidation states .
Basic: What safety protocols are critical when handling this sulfonyl chloride in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE): Nitrile gloves, splash goggles, and lab coats.
- Ventilation: Use fume hoods with ≥100 ft/min face velocity during synthesis.
- Spill management: Neutralize with sodium bicarbonate (5% w/v) and adsorb using vermiculite.
- Emergency procedures: Immediate eye irrigation (15 min) with saline solution and medical consultation for inhalation exposure .
Advanced: How can researchers reconcile discrepancies in reported yields for sulfonamide derivatives synthesized from this compound?
Methodological Answer:
Yield variations (e.g., 60–85%) may stem from differences in amine nucleophilicity or workup methods. To address this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
